3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is a complex organic compound that features a thiazole ring, a trimethoxyphenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, methanol, and various amines .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trimethoxyphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the thiazole ring may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness
3,4,5-TRIMETHOXY-N-[3-(2-PROPANAMIDO-1,3-THIAZOL-4-YL)PHENYL]BENZAMIDE is unique due to its combination of a trimethoxyphenyl group and a thiazole ring, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-5-19(26)25-22-24-16(12-31-22)13-7-6-8-15(9-13)23-21(27)14-10-17(28-2)20(30-4)18(11-14)29-3/h6-12H,5H2,1-4H3,(H,23,27)(H,24,25,26) |
InChI Key |
LGPPLGRYNIDWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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